3-Phenyl-2,4-pentanedione
Overview
Description
3-Phenyl-2,4-pentanedione, also known as 3-phenylacetylacetone, is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure.
Mechanism of Action
Target of Action
It is known that 3-phenyl-2,4-pentanedione is a type of diketone, and diketones are often involved in reactions with various biological targets .
Mode of Action
This compound, like other diketones, can undergo keto-enol tautomerism . This is a type of chemical equilibrium between a keto form (a compound with a carbonyl group) and an enol form (a compound with a hydroxyl group adjacent to a carbon-carbon double bond). The tautomeric equilibrium of this compound takes place through a four-membered ring transition state .
Biochemical Pathways
The keto-enol tautomerism that this compound undergoes is a common biochemical process that can influence various metabolic pathways .
Pharmacokinetics
The compound’s molecular weight of 1762118 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s ability to undergo keto-enol tautomerism could potentially influence various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tautomeric equilibrium of this compound was found to be influenced by the solvent used, with different barrier heights energies observed in water, methanol, carbon tetrachloride, cyclohexane, and the gas-phase .
Biochemical Analysis
Biochemical Properties
3-Phenyl-2,4-pentanedione plays a crucial role in biochemical reactions, particularly in the context of keto-enol tautomerism. This compound exists in equilibrium between its keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding . The keto-enol tautomerism of this compound is influenced by the solvent environment, with different solvents affecting the equilibrium position .
In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can act as a ligand for metal ions, forming complexes that are important in enzymatic catalysis . The compound’s ability to chelate metal ions makes it a valuable tool in studying metalloenzymes and their mechanisms.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can affect the activity of metalloenzymes, leading to changes in metabolic pathways and cellular responses . Additionally, this compound can impact the redox state of cells, influencing oxidative stress and related cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo keto-enol tautomerism. This tautomerism is facilitated by the presence of alpha-hydrogens, which can be transferred between the keto and enol forms . The enol form of this compound is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . The compound can also form complexes with metal ions, influencing enzyme activity and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its keto-enol tautomerism. The compound can interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic flux and metabolite levels . Additionally, this compound can be metabolized by enzymes that recognize its carbonyl groups, leading to the formation of different metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its ability to chelate metal ions can influence its localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with metal ions can lead to its accumulation in organelles involved in metal ion homeostasis, such as mitochondria and lysosomes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-2,4-pentanedione can be synthesized through various methods. One common approach involves the Claisen condensation reaction between acetophenone and ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
Claisen Condensation: Acetophenone reacts with ethyl acetate in the presence of sodium ethoxide to form this compound.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-2,4-pentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione (Acetylacetone): Similar in structure but lacks the phenyl group.
Benzoylacetone: Similar but with a benzoyl group instead of a phenyl group.
3-Methyl-2,4-pentanedione: Similar but with a methyl group instead of a phenyl group.
Uniqueness
3-Phenyl-2,4-pentanedione is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other diketones.
Properties
IUPAC Name |
3-phenylpentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWTXSVNRCWBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283509 | |
Record name | 3-Phenyl-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-25-8 | |
Record name | 3-Phenyl-2,4-pentanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-2,4-pentanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable tautomeric form of 3-Phenyl-2,4-pentanedione?
A1: Theoretical studies using DFT calculations at the B3LYP/6-31+G(d) level of theory have shown that the keto form of this compound is more stable than its enol form in various solvents (water, methanol, carbon tetrachloride, cyclohexane) and in the gas phase. [] This stability difference is attributed to the electronic energies of the two forms, with the keto form consistently exhibiting lower energy. []
Q2: How does the solvent environment affect the tautomeric equilibrium of this compound?
A2: While the keto form remains more stable in all tested environments, the energy barrier for the tautomeric equilibrium (keto to enol) is slightly influenced by the solvent. The barrier is highest in water (31.26 kcal/mol) and decreases with solvent polarity, reaching its lowest point in the gas phase (30.61 kcal/mol). [] This suggests that polar solvents stabilize the keto form to a greater extent.
Q3: How does the presence of a phenyl group in this compound affect its acidity compared to 2,4-pentanedione?
A3: The phenyl group in this compound exerts a field effect that influences its acidity. Studies have shown that this compound (pKa 11.50) is less acidic than 2,4-pentanedione (pKa 10.93). [] This difference suggests that the electron-donating nature of the phenyl group slightly reduces the acidity of the β-diketone system.
Q4: Can this compound form complexes with metal ions, and how does this affect its properties?
A4: Yes, this compound can act as a bidentate ligand, forming stable chelates with various metal ions. [, , ] For instance, it forms complexes with Terbium (Tb3+), enhancing the solubility of these complexes in aqueous media when included within α-cyclodextrin. [] This complexation also leads to shifts in the photophysical properties of the Tb3+ chelates, as observed in their excitation spectra. []
Q5: Are there any known catalytic applications of this compound?
A5: While not a catalyst itself, this compound is often encountered as a byproduct in reactions catalyzed by heterogeneous catalysts. For example, in the α-arylation of acetylacetone with iodobenzene using copper ferrite (CuFe2O4) nanoparticles, this compound is formed alongside the desired phenylacetone product. []
Q6: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A6: Various spectroscopic methods are valuable tools for studying this compound. UV absorption spectra provide insights into the electronic structure and π-electron interactions within the molecule. [] NMR spectroscopy, particularly 1H NMR, helps analyze the structure, confirm inclusion complexes, and determine stoichiometry. [] Mass spectrometry is useful for identifying tautomeric forms and studying fragmentation patterns. []
Q7: Are there any known applications of this compound in organic synthesis?
A7: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of heterocyclic compounds like 5-Phenyl-4,6-dimethyl-2-pyrimidinol through cyclization reactions with urea. []
Q8: What computational methods have been employed to study this compound?
A8: Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, tautomeric equilibrium, and energy barriers in this compound. [] These calculations provide valuable insights into the molecule's behavior in different environments and its interactions with other molecules.
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